ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with a chloro group, a cyano group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chloro, cyano, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano or chloro groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 3-chloro-4-cyano-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group, which can influence its reactivity and binding properties.
Ethyl 3-chloro-4-amino-5-methyl-1H-pyrrole-2-carboxylate: Contains an amino group instead of a cyano group, which can significantly alter its chemical and biological properties.
Biological Activity
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 861034-53-9) is a synthetic organic compound characterized by its unique pyrrole structure and various functional groups, including chloro, cyano, and carboxylate. This article delves into its biological activity, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9ClN2O2 with a molecular weight of approximately 212.63 g/mol. The compound contains a pyrrole ring, which is significant for its reactivity and biological interactions. The presence of the chloro and cyano groups enhances its potential as a pharmacological agent.
Anticancer Activity
A study on related pyrrole compounds highlighted their ability to inhibit key growth factor receptors involved in cancer progression. For example, 4-amino-3-chloro-1H-pyrrole derivatives were synthesized and evaluated for their interaction with ATP-binding domains of EGFR and VEGFR2, showing potential for anticancer applications .
Antimicrobial Activity
Research has documented the antimicrobial effects of pyrrole derivatives against various bacterial strains. A comparative analysis of several pyrrole compounds indicated that they possess notable antibacterial activity, with some exhibiting MIC values significantly lower than traditional antibiotics .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it's useful to compare it with other structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate | C10H10ClN2O2 | Contains an additional chloromethyl group |
Ethyl 3-bromo-5-(bromomethyl)-4-cyano-1H-pyrrole-2-carboxylate | C10H10BrN2O2 | Bromine substituents instead of chlorine |
Methyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate | C9H8ClN2O2 | Methyl ester instead of ethyl |
These comparisons illustrate the diversity within pyrrole derivatives and emphasize how variations in substituents can influence biological activity.
Future Directions in Research
Further investigations are essential to elucidate the specific biological effects of this compound. Potential research areas include:
- In vitro Studies : Conducting detailed studies on cell lines to assess cytotoxicity and mechanism of action.
- In vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to understand therapeutic potential.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with biological macromolecules.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O2/c1-3-14-9(13)8-7(10)6(4-11)5(2)12-8/h12H,3H2,1-2H3 |
InChI Key |
CNLQUBPMNMIICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C#N)Cl |
Origin of Product |
United States |
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